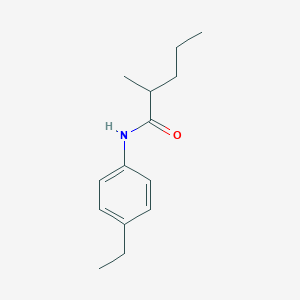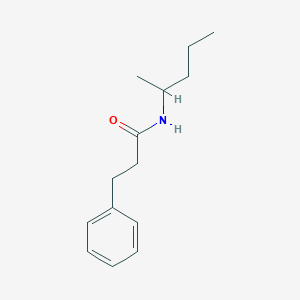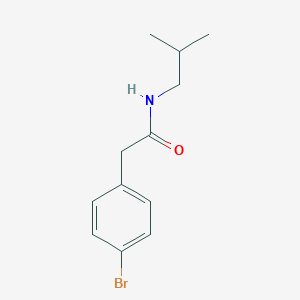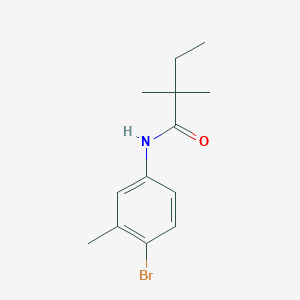
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide, commonly known as Bupiprimate, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Bupiprimate belongs to the class of piperidinecarbothioamide compounds and is structurally similar to the well-known drug, Risperidone.
Mecanismo De Acción
The exact mechanism of action of Bupiprimate is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has been shown to act as a partial agonist at dopamine D2 receptors, which could explain its antipsychotic effects. Bupiprimate has also been shown to have anxiolytic effects, which could be due to its modulation of serotonin receptors.
Biochemical and Physiological Effects:
Bupiprimate has been shown to have several biochemical and physiological effects. In animal studies, Bupiprimate has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has also been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of neurodegenerative diseases. Bupiprimate has been shown to have minimal side effects and is generally well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bupiprimate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal side effects in animal studies. Bupiprimate has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Bupiprimate has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its effects on different neurotransmitters and receptors. Additionally, Bupiprimate has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for research on Bupiprimate. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bupiprimate's anti-inflammatory and antioxidant properties could be useful in slowing the progression of these diseases. Another area of interest is its potential as an anxiolytic agent. Bupiprimate's modulation of serotonin receptors could make it a useful treatment for anxiety disorders. Finally, more research is needed to elucidate the exact mechanism of action of Bupiprimate and its effects on different neurotransmitters and receptors. This could lead to the development of more targeted and effective therapeutic agents.
Métodos De Síntesis
The synthesis of Bupiprimate involves the reaction of 4-butylphenylhydrazine and 4-hydroxy-1-piperidinecarbothioamide in the presence of a suitable solvent and catalyst. The reaction yields Bupiprimate as a white crystalline solid, which can be purified using recrystallization techniques. The synthesis of Bupiprimate has been reported in several scientific publications, including the Journal of Chemical and Pharmaceutical Research.
Aplicaciones Científicas De Investigación
Bupiprimate has been studied extensively for its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders. Several studies have reported the effectiveness of Bupiprimate in treating anxiety, depression, and schizophrenia. Bupiprimate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide |
|---|---|
Fórmula molecular |
C16H24N2OS |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-2-3-4-13-5-7-14(8-6-13)17-16(20)18-11-9-15(19)10-12-18/h5-8,15,19H,2-4,9-12H2,1H3,(H,17,20) |
Clave InChI |
ADCLQGYYHYQADR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)
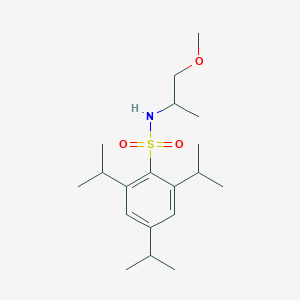
![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)

![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)

![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
